7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid
Overview
Description
7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that features a unique azepino-benzimidazole structure. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials.
Mechanism of Action
Target of Action
The primary target of the compound 7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid is the Hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme plays a crucial role in the replication of the HCV.
Mode of Action
This compound interacts with the HCV NS5B polymerase, inhibiting its activity . This interaction disrupts the replication process of the virus, thereby reducing the viral load in the body.
Biochemical Pathways
The inhibition of the HCV NS5B polymerase by this compound affects the viral replication pathway . This disruption in the replication process prevents the virus from multiplying, leading to a decrease in the overall viral load.
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of the HCV NS5B polymerase . This inhibition disrupts the replication of the virus, leading to a decrease in the viral load and potentially alleviating the symptoms of the disease.
Biochemical Analysis
Biochemical Properties
7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid plays a significant role in various biochemical reactions. It has been identified as an effective inhibitor of the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase . This enzyme is crucial for the replication of the HCV genome, and its inhibition can prevent the virus from multiplying. The compound interacts with the NS5B polymerase by binding to its active site, thereby blocking its activity. Additionally, this compound may interact with other biomolecules, such as proteins and enzymes, involved in various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the NS5B polymerase, it disrupts the replication cycle of HCV, leading to a decrease in viral load within infected cells . Furthermore, the compound may affect other cellular processes, such as apoptosis and cell proliferation, by modulating the activity of key signaling molecules and transcription factors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active site of the NS5B polymerase, inhibiting its activity and preventing the replication of the HCV genome . This binding interaction is crucial for the compound’s antiviral effects. Additionally, this compound may also interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of the NS5B polymerase
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NS5B polymerase, reducing viral replication without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential antiviral agent.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play essential roles in cellular metabolism By inhibiting the NS5B polymerase, it disrupts the replication cycle of HCV, leading to changes in metabolic flux and metabolite levels within infected cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its efficacy. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with azepine or benzimidazole rings, such as:
- 7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]indoles
- 4-oxo-2,3-dihydro-1H-[1,4]diazepino-[1,7-a]indoles
- 1,2,4,5-tetrahydro-[1,4]oxazepino-[4,5-a]indoles
Uniqueness
What sets 7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid apart is its specific combination of the azepine and benzimidazole rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(17)9-5-6-11-10(8-9)14-12-4-2-1-3-7-15(11)12/h5-6,8H,1-4,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJSWNJRJCCHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(N2CC1)C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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